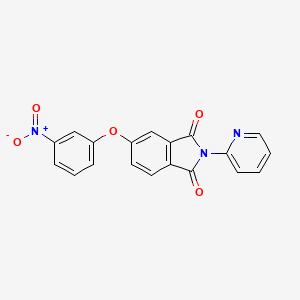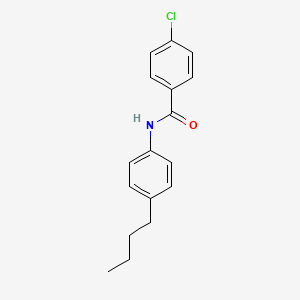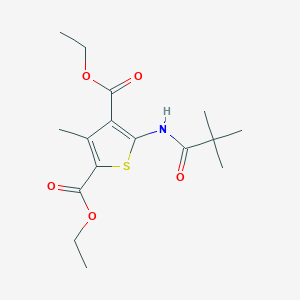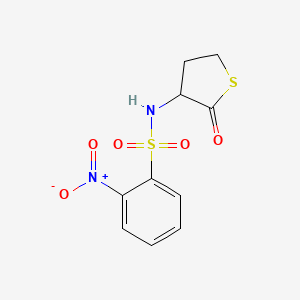
5-(3-nitrophenoxy)-2-pyridin-2-yl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrophenoxy group, a pyridinyl group, and a dihydroisoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Etherification: The reaction of 3-nitrophenol with a suitable halogenated compound to form 3-nitrophenoxy derivative.
Cyclization: The formation of the isoindole structure through a cyclization reaction involving a phthalic anhydride derivative and a pyridinyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Isoindoles: Formed through various substitution reactions on the aromatic rings.
Scientific Research Applications
5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenoxy and pyridinyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: can be compared with other isoindole derivatives, such as:
Uniqueness
- The presence of the nitrophenoxy group distinguishes it from other similar compounds, providing unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H11N3O5 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)-2-pyridin-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C19H11N3O5/c23-18-15-8-7-14(27-13-5-3-4-12(10-13)22(25)26)11-16(15)19(24)21(18)17-6-1-2-9-20-17/h1-11H |
InChI Key |
ZWTGBNXZKGJSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11695890.png)
![1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11695894.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11695899.png)
![Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11695905.png)


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-tert-butylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695920.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11695923.png)
![N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695925.png)

![5-amino-3-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B11695931.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11695935.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695941.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695946.png)
